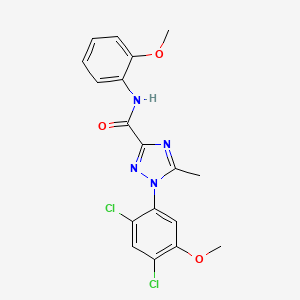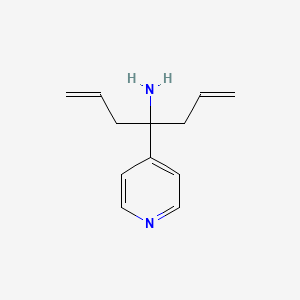![molecular formula C31H36N4O3S3 B2485646 N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide CAS No. 524695-28-1](/img/structure/B2485646.png)
N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C31H36N4O3S3 and its molecular weight is 608.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Docking and Reactivity Studies
The compound is involved in reactivity investigations, particularly in the synthesis of derivatives such as aminothiazole and aminooxazole, which are noted for their significant in vitro antimalarial activity. Advanced theoretical calculations and molecular docking studies further reveal their potential interactions with biological targets like Plasmepsin-1 and Plasmepsin-2, crucial in antimalarial action. These studies are crucial for understanding the compound's behavior in biological systems and its potential therapeutic applications (Fahim & Ismael, 2021).
Anticancer Potential
Research indicates that derivatives of this compound, particularly those containing the Tetrahydropyridine (THP) ring moieties, show significant anticancer activities. The synthesis and evaluation of such derivatives, especially against cancer cell lines like MCF-7, Ishikawa, and MDA-MB-231, highlight the compound's potential as a scaffold for developing potent anticancer agents. The cytotoxic effects of these compounds underscore their therapeutic potential in treating cancer (Redda et al., 2011).
Structural Studies for Drug Development
The compound's structure, particularly its benzothiazole moiety, is key in the synthesis of various heterocycles that have shown significant biological activities. Studies focusing on the structural aspects and the synthesis of analogs shed light on the pharmacological potential of these derivatives, especially in the field of antimicrobial and antitubercular activities. Such research is fundamental in drug discovery and development, providing insights into the compound's versatility and its role in synthesizing new therapeutic agents (Kim et al., 2008).
Bioactive Compound Synthesis
The benzothiazole component of the compound is pivotal in the synthesis of bioactive molecules, especially those with potential antibacterial, anti-inflammatory, anticonvulsant, and anthelmintic activities. The synthesis and biological evaluation of these compounds highlight the significant role of the parent compound in generating new bioactive molecules with potential therapeutic benefits (Patel et al., 2009).
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N4O3S3/c1-19(2)34-14-13-24-27(18-34)40-31(28(24)30-32-25-7-5-6-8-26(25)39-30)33-29(36)22-9-11-23(12-10-22)41(37,38)35-16-20(3)15-21(4)17-35/h5-12,19-21H,13-18H2,1-4H3,(H,33,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPVCQDCMZGWDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C(C)C)C5=NC6=CC=CC=C6S5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((3-bromobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2485566.png)




![1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine hydrochloride](/img/structure/B2485572.png)
![2-((2-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2485576.png)
![3-[2-(Piperidine-1-carbonyl)morpholin-4-yl]piperidin-2-one](/img/structure/B2485578.png)

![1-[(3-Methylphenyl)sulfonyl]piperazine](/img/structure/B2485583.png)

![5-amino-1-((4-bromophenyl)sulfonyl)-1H-pyrazol-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2485586.png)
